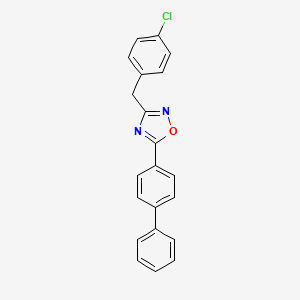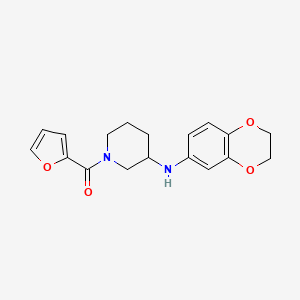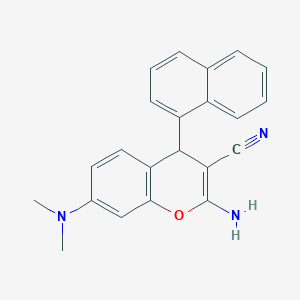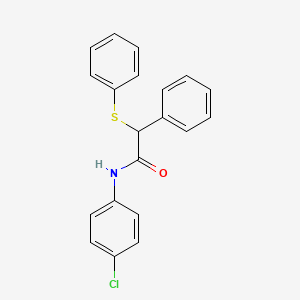
5-(4-biphenylyl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-biphenylyl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Bp4c, and it is a heterocyclic compound that contains a five-membered oxadiazole ring. Bp4c has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
Bp4c exerts its biological activities through different mechanisms. In the case of its anti-inflammatory activity, Bp4c inhibits the production of pro-inflammatory cytokines and the activation of nuclear factor-kappa B (NF-κB) signaling pathway. Bp4c also inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators. In the case of its anticancer activity, Bp4c induces apoptosis and inhibits the proliferation of cancer cells through the activation of caspases and the inhibition of cell cycle progression.
Biochemical and Physiological Effects:
Bp4c has been found to exhibit different biochemical and physiological effects. In animal studies, Bp4c has been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the serum and brain tissues of mice. Bp4c has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS), in the brain tissues of mice. In addition, Bp4c has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Bp4c has several advantages for lab experiments, including its high purity, stability, and solubility in different solvents. Bp4c is also relatively easy to synthesize using different methods. However, Bp4c has some limitations, including its potential toxicity at high doses and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for the research on Bp4c. One direction is to study the structure-activity relationship (SAR) of Bp4c and its derivatives to identify more potent and selective compounds for different applications. Another direction is to study the pharmacokinetics and pharmacodynamics of Bp4c in animal models and humans to determine its safety and efficacy in different diseases. Moreover, the use of Bp4c as a fluorescent probe for the detection of nitric oxide and as a ligand for the synthesis of metal complexes can be further explored for different applications.
Méthodes De Synthèse
Bp4c can be synthesized using different methods, including the reaction of 4-chlorobenzyl chloride with 5-amino-3-biphenylmethanol in the presence of triethylamine. This method yields Bp4c with a purity of over 95%. Another method involves the reaction of 4-chlorobenzyl isocyanate with 5-amino-3-biphenylmethanol in the presence of pyridine. This method also yields Bp4c with high purity.
Applications De Recherche Scientifique
Bp4c has been studied extensively for its potential applications in various fields. In medicinal chemistry, Bp4c has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. Bp4c has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, Bp4c has been used as a fluorescent probe for the detection of nitric oxide and as a ligand for the synthesis of metal complexes.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-(4-phenylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O/c22-19-12-6-15(7-13-19)14-20-23-21(25-24-20)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNLJTVZTQVWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B4992874.png)
![N-cyclohexyl-N-methyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4992876.png)

![2-methoxy-N-(1-{1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4992902.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4992908.png)
![N-(5-methyl-3-isoxazolyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B4992910.png)
![2-fluoro-N-{3-[N-(4-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4992911.png)

![6-hexyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4992935.png)

![(2-{[2-(2-methylphenoxy)ethyl]amino}ethyl)carbamodithioic acid](/img/structure/B4992951.png)
![6-methyl-5-[5-(1-methylcyclopropyl)-1,2,4-oxadiazol-3-yl]-2-(2-methyl-3-furoyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B4992956.png)
![N-[(allylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B4992958.png)